molecular formula C7H10O2 B078278 Spiropentaneacetic acid CAS No. 14364-43-3

Spiropentaneacetic acid

Numéro de catalogue: B078278
Numéro CAS: 14364-43-3
Poids moléculaire: 126.15 g/mol
Clé InChI: QCHONAIUFANQKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spiropentaneacetic acid is a unique organic compound characterized by a spiropentane ring attached to an acetic acid moiety. This compound is known for its specific inhibitory effects on medium-chain acyl-CoA dehydrogenase, making it a valuable tool in biochemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of spiropentaneacetic acid typically involves the formation of the spiropentane ring followed by the introduction of the acetic acid group. One common method includes the cyclization of a suitable precursor to form the spiropentane ring, followed by carboxylation to introduce the acetic acid functionality. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the stability of the spiropentane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Spiropentaneacetic acid undergoes various chemical reactions, including:

    Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylates.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the spiropentane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylates and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated this compound derivatives.

Applications De Recherche Scientifique

Inhibition of Fatty Acid Oxidation

One of the primary applications of spiropentaneacetic acid is its role as a specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD). Research indicates that SPA effectively inhibits palmitoylcarnitine oxidation in rat liver mitochondria, with a reported 50% inhibition occurring at concentrations between 6 and 100 µM . This inhibition is significant because it provides insights into metabolic pathways associated with fatty acid oxidation, particularly in conditions such as medium-chain acyl-CoA dehydrogenase deficiency.

  • Mechanism of Action : The inhibition mechanism involves the formation of a tight complex with the enzyme without forming a covalent bond to the isoalloxazine ring in FAD, differentiating it from other inhibitors like methylenecyclopropaneacetic acid (MCPA) . This specificity makes SPA a valuable tool for studying fatty acid metabolism.

Research on Hepatic Metabolism

Studies utilizing human hepatoma cell lines (HepG2) have demonstrated that SPA can be instrumental in understanding drug-associated toxicities affecting hepatic fatty acid metabolism. The compound's ability to affect intracellular ATP content and lipid accumulation in these cells allows researchers to explore the broader implications of fatty acid oxidation inhibition on liver health and disease .

Potential Therapeutic Uses

Given its inhibitory effects on fatty acid oxidation, SPA may have therapeutic potential in treating metabolic disorders characterized by impaired fatty acid metabolism. The ability to selectively inhibit MCAD without affecting amino acid metabolism suggests that SPA could be developed into a targeted therapeutic agent for conditions such as obesity or metabolic syndrome, where fatty acid metabolism is disrupted .

Biomarker Development

The metabolites excreted following SPA administration, particularly dicarboxylic acids, can serve as biomarkers for assessing the efficacy of treatments aimed at correcting metabolic dysregulation. This application is particularly relevant for monitoring patients with known defects in fatty acid oxidation .

Synthetic Methodologies

The synthesis of this compound has been explored through various methodologies, including enantioselective synthesis techniques that enhance its utility in research settings . The development of efficient synthetic routes not only facilitates the availability of SPA for research but also opens avenues for creating derivatives with potentially enhanced biological activities.

Case Studies and Research Findings

StudyFocusKey Findings
Inhibition MechanismDemonstrated specific inhibition of MCAD by SPA without affecting amino acid metabolism.
HepG2 Cell StudiesHighlighted SPA's role in assessing drug toxicity related to hepatic fatty acid metabolism.
Structural AnalysisProvided insights into the binding interactions between SPA and MCAD, supporting its use as a research tool.

Mécanisme D'action

Spiropentaneacetic acid exerts its effects by specifically inhibiting medium-chain acyl-CoA dehydrogenase. This enzyme is crucial in the β-oxidation of fatty acids. The compound forms a tight complex with the enzyme, preventing its normal function without forming a covalent bond to the isoalloxazine ring in the flavin adenine dinucleotide (FAD) prosthetic group.

Comparaison Avec Des Composés Similaires

    Methylenecyclopropaneacetic acid: Inhibits both medium-chain and short-chain acyl-CoA dehydrogenase.

    Hexyl-substituted methylenecyclopropaneacetic acid: Shows different inhibition specificities for various acyl-CoA dehydrogenases.

Uniqueness: Spiropentaneacetic acid is unique in its specific inhibition of medium-chain acyl-CoA dehydrogenase without affecting amino acid metabolism. This specificity makes it a valuable tool for studying fatty acid oxidation pathways.

Activité Biologique

Spiropentaneacetic acid (SPA) is a compound recognized for its specific inhibitory effects on medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme critical in the fatty acid oxidation pathway. This article reviews the biological activity of SPA, focusing on its mechanisms of action, effects on fatty acid metabolism, and implications in various biological contexts.

SPA selectively inhibits MCAD, which plays a pivotal role in the metabolism of medium-chain fatty acids (MCFAs). The inhibition occurs without affecting amino acid metabolism, distinguishing SPA from other inhibitors such as methylenecyclopropaneacetic acid (MCPA), which also impacts short-chain acyl-CoA dehydrogenase. The inhibition by SPA is characterized as partially reversible by compounds like glycine or L-carnitine, suggesting a non-covalent interaction with the enzyme's active site .

Inhibition Characteristics

  • Specificity : Inhibits MCAD without affecting other metabolic pathways.
  • Reversibility : Partially reversible by L-carnitine and glycine.
  • Mechanism : Forms a tight complex with MCAD without covalent bond formation to the isoalloxazine ring in FAD .

Fatty Acid Metabolism

Research indicates that SPA leads to significant alterations in fatty acid metabolism. In studies involving rats, administration of SPA resulted in dicarboxylic aciduria, indicating disrupted fatty acid oxidation pathways. The metabolites excreted were primarily derived from fatty acid oxidation, confirming the specificity of SPA's action .

Cellular Studies

In vitro studies using HepG2 cells demonstrated that SPA inhibited palmitate metabolism and led to cellular fat accumulation. The compound was shown to deplete mitochondrial ATP levels at concentrations lower than those causing cytotoxic effects, highlighting its potential as a mitochondrial toxicant .

Case Studies and Research Findings

Several studies have documented the effects of SPA on various biological systems:

  • HepG2 Cell Line : Inhibition of palmitate metabolism and accumulation of intracellular lipids were observed when HepG2 cells were treated with SPA. The study emphasized that SPA-induced changes in acylcarnitine patterns could serve as biomarkers for impaired hepatic β-oxidation .
  • Animal Models : Rats treated with SPA exhibited excretion patterns indicative of fatty acid oxidation impairment. Unlike MCPA-treated rats, which showed additional metabolic disruptions related to branched-chain amino acids, SPA specifically affected MCAD activity .
  • Cancer Research : In glioblastoma stem cells (GSCs), treatment with SPA led to significant growth inhibition and increased apoptotic cell death. This suggests that targeting MCAD with SPA may be a viable strategy for managing certain cancer types by disrupting their energy metabolism .

Data Table: Summary of Findings

Study TypeModelKey Findings
In VivoRatsDicarboxylic aciduria; specific inhibition of MCAD
In VitroHepG2 CellsInhibition of palmitate metabolism; lipid accumulation
Cancer ResearchGSCsGrowth inhibition; increased apoptosis

Propriétés

IUPAC Name

2-spiro[2.2]pentan-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6(9)3-5-4-7(5)1-2-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHONAIUFANQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931975
Record name (Spiro[2.2]pentan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14364-43-3
Record name Spiropentaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014364433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Spiro[2.2]pentan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiropentaneacetic acid
Reactant of Route 2
Reactant of Route 2
Spiropentaneacetic acid
Reactant of Route 3
Spiropentaneacetic acid
Reactant of Route 4
Spiropentaneacetic acid
Reactant of Route 5
Spiropentaneacetic acid
Reactant of Route 6
Spiropentaneacetic acid
Customer
Q & A

A: Spiropentaneacetic acid acts as a specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD) []. MCAD is an enzyme crucial for the breakdown of medium-chain fatty acids, a key energy source for the body. By inhibiting MCAD, SPA disrupts the flow of fatty acid oxidation, leading to the accumulation of dicarboxylic acids, which are then excreted in the urine (dicarboxylic aciduria) []. This effect is observed both in vitro, using rat liver mitochondria, and in vivo, in live rats []. Interestingly, unlike the related compound methylenecyclopropaneacetic acid (MCPA), SPA's inhibitory action appears specific to fatty acid metabolism, with no observed impact on amino acid pathways [].

A: While the provided abstracts don't delve into detailed spectroscopic characterization, they do offer insights into the structure-activity relationship. Notably, SPA's structure, unlike MCPA, doesn't lend itself to forming a ring-opened nucleophile []. MCPA is proposed to exert irreversible inhibition by forming a covalent bond with the FAD prosthetic group of acyl-CoA dehydrogenases []. In contrast, SPA is thought to form a tight, but non-covalent, complex with MCAD, leading to its inhibitory effects []. This difference in binding mode likely contributes to the observed specificity of SPA towards MCAD compared to the broader inhibitory profile of MCPA.

A: Research suggests that the inhibition of fatty acid oxidation by SPA is partially reversible []. Administration of either glycine or L-carnitine, both involved in fatty acid metabolism, has been shown to partially counteract SPA's inhibitory action []. The exact mechanism of this reversal remains to be fully elucidated.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.